1,2,9,10-Tetramethoxy-6a-alpha-aporphine 6-oxide
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Overview
Description
1,2,9,10-Tetramethoxy-6a-alpha-aporphine 6-oxide is an aporphine alkaloid found in various plant species. This compound is known for its diverse pharmacological properties, including bronchodilator, neuroleptic, and anti-inflammatory effects . It is also used medically as an antitussive in some countries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,9,10-Tetramethoxy-6a-alpha-aporphine 6-oxide involves several steps, including the formation of the aporphine skeleton and subsequent methoxylation. One common method involves the use of isoquinoline alkaloids as starting materials, followed by methoxylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources, such as Aconitum carmichaelii and other species in the Papaveraceae family . The extraction process is followed by purification steps to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,2,9,10-Tetramethoxy-6a-alpha-aporphine 6-oxide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .
Scientific Research Applications
1,2,9,10-Tetramethoxy-6a-alpha-aporphine 6-oxide has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1,2,9,10-Tetramethoxy-6a-alpha-aporphine 6-oxide involves binding to specific molecular targets, such as L-type calcium channels and dopamine receptors . By blocking calcium ion channels, the compound prevents smooth muscle contraction, leading to relaxation . It also acts as a dopamine receptor antagonist, favoring D1 and D1-like receptors .
Comparison with Similar Compounds
Similar Compounds
Glaucine: Another aporphine alkaloid with similar pharmacological properties.
Norglaucine hydrochloride: A related compound with distinct chemical and biological characteristics.
Uniqueness
1,2,9,10-Tetramethoxy-6a-alpha-aporphine 6-oxide is unique due to its specific combination of methoxy groups and its ability to interact with multiple molecular targets. This makes it a valuable compound for various scientific and medical applications .
Properties
CAS No. |
72498-23-8 |
---|---|
Molecular Formula |
C21H25NO5 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(6aS)-1,2,9,10-tetramethoxy-6-methyl-6-oxido-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium |
InChI |
InChI=1S/C21H25NO5/c1-22(23)7-6-12-9-18(26-4)21(27-5)20-14-11-17(25-3)16(24-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/t15-,22?/m0/s1 |
InChI Key |
MSASNZOEWLALSO-UEDXYCIISA-N |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC)[O-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC)[O-] |
Origin of Product |
United States |
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